Methyl 2-(aminosulfonyl)benzoate
Description
Contextualization of Substituted Benzoates in Contemporary Organic Synthesis
Substituted benzoates are a class of organic compounds that are pivotal in modern organic synthesis. They are esters of benzoic acid and serve as key intermediates in the production of a wide array of more complex molecules. Their utility stems from the reactivity of the benzene (B151609) ring and the ester functional group, which can be modified through various chemical reactions.
For instance, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents. The aromatic ring, on the other hand, can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. This versatility makes substituted benzoates valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. A well-known example is the Fischer esterification reaction, where benzoic acid reacts with an alcohol in the presence of an acid catalyst to form a benzoate (B1203000) ester. youtube.com
The Aminosulfonyl Moiety: Significance in Chemical and Biological Systems
The aminosulfonyl group (-SO2NH2), also known as a sulfonamide, is a functional group of immense importance in both chemistry and biology. nih.gov Sulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. nih.govresearchgate.net This includes antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents. impactfactor.orgresearchgate.net The biological activity of sulfonamides often arises from their ability to mimic and compete with p-aminobenzoic acid (PABA), an essential nutrient for bacteria in the synthesis of folic acid. nih.gov
Beyond their medicinal applications, sulfonamides are utilized in the development of new materials and as intermediates in organic synthesis. Their chemical stability and the specific electronic properties they impart to a molecule make them a valuable component in the design of functional organic compounds. researchgate.netnih.gov
Overview of Methyl 2-(aminosulfonyl)benzoate in Academic and Industrial Research
This compound, with the chemical formula C8H9NO4S, is a compound that incorporates both a benzoate ester and a sulfonamide group. nist.gov This dual functionality makes it a subject of interest in both academic and industrial research.
Synthesis and Properties:
The synthesis of this compound typically involves a multi-step process. A common route starts with the chlorosulfonation of a suitable benzoic acid derivative, such as methyl benzoate, to produce methyl 2-(chlorosulfonyl)benzoate. chemicalbook.comchemicalbook.com This intermediate is then reacted with ammonia (B1221849) to yield the final product. researchgate.net Another approach involves the diazotization-sulfonation of 2-amino-3-methyl benzoate. google.com The physical and chemical properties of this compound are well-documented. nist.govsigmaaldrich.comnist.govchemeo.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H9NO4S | nist.gov |
| Molecular Weight | 215.23 g/mol | nih.gov |
| Melting Point | 126-128 °C | sigmaaldrich.com |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
Research and Applications:
In academic research, this compound is utilized as a building block in the synthesis of more complex molecules. lookchem.com For example, it has been used in the preparation of pyrazol-benzenesulfonamides. lookchem.com Its reactions are a subject of study, such as its behavior under Horner-Wadsworth-Emmons conditions. rsc.org
Industrially, this compound serves as a key intermediate in the production of various chemicals. chemicalbook.com For instance, a derivative, Methyl 2-methoxy-5-aminosulfonyl benzoate, is an important intermediate for the synthesis of the antipsychotic drug sulpiride (B1682569). researchgate.netguidechem.com The production processes and methods for purifying this compound from crystallization mother liquors are also areas of industrial research. google.com Furthermore, it is a known metabolite of the herbicide metsulfuron-methyl. nih.gov
| Area of Research | Specific Application | Source |
|---|---|---|
| Organic Synthesis | Building block for pyrazol-benzenesulfonamides | lookchem.com |
| Pharmaceutical Intermediate | Intermediate in the synthesis of sulpiride (as a derivative) | researchgate.netguidechem.com |
| Agrochemicals | Metabolite of the herbicide metsulfuron-methyl | nih.gov |
| Reaction Chemistry | Studied in Horner-Wadsworth-Emmons reactions | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOOBQALJVLTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074062 | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57683-71-3 | |
| Record name | Methyl 2-(aminosulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl o-sulphamoylbenzoate | |
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Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to Methyl 2-(aminosulfonyl)benzoate
The preparation of this compound can be approached through several synthetic pathways, often involving multi-step sequences that start from readily available precursors. These routes are designed to efficiently introduce the required sulfamoyl and methyl ester functionalities onto the aromatic ring.
A common and logical approach to the synthesis of this compound involves a series of well-established organic transformations. While a direct, one-pot synthesis is not commonly reported, multi-step sequences starting from compounds like methyl salicylate (B1505791) or anthranilic acid derivatives are plausible and have been demonstrated for analogous structures.
One illustrative synthetic strategy, by analogy to the preparation of its methoxy-substituted derivative, would likely involve the following key steps:
Sulfonation: The synthesis can commence with the sulfonation of a suitable benzoic acid derivative. For instance, starting with methyl benzoate (B1203000), direct sulfonation could be challenging due to the deactivating nature of the ester group. A more viable route often begins with a more activated precursor.
Chlorination: The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride. This is a crucial step as the sulfonyl chloride is a highly reactive intermediate.
Amination: The sulfonyl chloride is subsequently reacted with ammonia (B1221849) or an ammonia equivalent to form the sulfonamide group.
Esterification: If the carboxylic acid functionality is present at the start, the final step would be the esterification to yield the methyl ester.
An alternative and historically significant route for analogous compounds involves starting from saccharin (B28170). This method leverages the pre-existing sulfonamide-containing cyclic structure. The process typically involves the reaction of saccharin with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst. This reaction opens the cyclic imide to form the corresponding o-carbomethoxybenzenesulfonamide.
A patent describes a process for producing o-carboethoxybenzene sulfonamide (the ethyl ester analog) by reacting saccharin with ethanol and concentrated sulfuric acid. A similar approach using methanol would be expected to yield this compound.
The efficiency of multi-step syntheses is critically dependent on the optimization of each reaction step to maximize yield and minimize impurities. While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on closely related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate.
For each step in the synthetic sequence, a systematic investigation of key reaction parameters is essential for optimization. These parameters typically include:
Reagent Stoichiometry: The molar ratios of reactants and catalysts are fine-tuned to ensure complete conversion of the limiting reagent while minimizing side reactions. For example, in the sulfonation step, the ratio of the aromatic substrate to the sulfonating agent is critical.
Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Each step will have an optimal temperature range to achieve a reasonable reaction rate without promoting decomposition or the formation of byproducts.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which maximum conversion is achieved, preventing unnecessary energy consumption and potential product degradation from prolonged reaction times.
Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and yields. Similarly, the selection of an appropriate catalyst and its concentration are vital for efficient transformation.
Stepwise Optimization: As discussed above, optimizing each individual reaction is the most fundamental approach.
Telescoping or One-Pot Syntheses: Where possible, combining multiple reaction steps without the isolation of intermediates can reduce material losses and processing time.
Purification Techniques: Efficient purification methods at each stage are crucial to remove byproducts that might interfere with subsequent reactions.
Recycling of Reagents and Solvents: In an industrial setting, the ability to recover and reuse unreacted starting materials and solvents can significantly improve the process economy and reduce waste.
The following table summarizes the optimized yields for the individual steps in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, which serves as a valuable reference for the potential yields achievable in the synthesis of the target compound under optimized conditions. nih.govnih.gov
| Reaction Step | Optimized Yield (%) |
|---|---|
| Etherification | 92.6 |
| Sulfonyl Chloride Formation | 95.7 |
| Amination | 75.8 |
| Esterification | 97.4 |
The total yield for this optimized four-step process was reported to be 63.7%. nih.govnih.gov
Process Optimization Studies for Enhanced Efficiency
Chemical Reactivity and Derivatization of this compound
The presence of both a nucleophilic sulfonamide group and an electrophilic methyl ester group in close proximity on the aromatic ring makes this compound a versatile precursor for the synthesis of various heterocyclic compounds.
Condensation-cyclization reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of ring systems from acyclic precursors. This compound can participate in such reactions, where the sulfonamide and/or the ester group react with a suitable binucleophile or a molecule containing appropriately positioned reactive sites to form a new heterocyclic ring.
A notable application of this compound is in the preparation of pyrazol-benzenesulfonamides. This transformation would likely involve the reaction of the methyl ester group with a hydrazine derivative, followed by cyclization. The resulting pyrazole (B372694) ring would be attached to the benzenesulfonamide (B165840) scaffold.
Furthermore, the general reactivity of anthranilate derivatives in the synthesis of quinazolinones suggests that this compound could potentially be used in similar cyclization reactions. For instance, reaction with a suitable one-carbon synthon, such as formamide or an orthoester, could lead to the formation of a quinazolinone ring fused to the benzenesulfonamide moiety. The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with an acid amide or a related compound.
While specific, detailed examples of a wide range of heterocycle formations starting directly from this compound are not extensively documented in readily accessible literature, its structural motifs are indicative of its potential in this area. The following table outlines hypothetical, yet plausible, condensation-cyclization reactions for the formation of different heterocycles, based on the known reactivity of its functional groups.
| Reactant | Potential Heterocyclic Product | General Reaction Type |
|---|---|---|
| Hydrazine | Pyrazolobenzosulfonamide derivative | Condensation and Cyclization |
| Formamide | Quinazolinone-sulfonamide derivative | Condensation and Cyclization |
| Urea | Quinazolinedione-sulfonamide derivative | Condensation and Cyclization |
| Guanidine | Aminoquinazolinone-sulfonamide derivative | Condensation and Cyclization |
Condensation-Cyclization Reactions for Heterocycle Formation
Synthesis of Pyrazole-Benzenesulfonamide Scaffolds
This compound is a recognized precursor for the preparation of pyrazole-benzenesulfonamides. mdpi.comrsc.org A key synthetic strategy involves its reaction with polylithiated hydrazone derivatives. Specifically, the compound has been utilized in the preparation of 2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides through a condensation reaction with polylithiated C(α),N-phenylhydrazones. rsc.org This transformation highlights the role of the aminosulfonyl benzoate moiety in constructing complex aromatic heterocyclic systems.
Formation of Complex Spirocyclic Systems
The rigid structure and reactive sites of this compound make it a valuable reagent in the construction of intricate spirocyclic systems, where two rings share a single atom.
A significant application of this compound is in the synthesis of substituted spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxides. researchgate.netresearchgate.net This synthesis is achieved through the condensation of lithiated this compound with dilithiated C(α),N-carboalkoxyhydrazones. researchgate.netresearchgate.net The reaction proceeds via an intermediate which is subsequently cyclized using acetic anhydride. researchgate.netresearchgate.net This cyclization step not only forms the pyrazole ring but can also lead to N-acetylation of the spiro product, particularly when carbomethoxyhydrazones or carboethoxyhydrazones are used as starting materials. researchgate.net
The reaction mechanism is believed to involve the formation of C-acylated intermediates that then cyclize to form the spiro(N-benzoisothiazole dioxide-pyrazole) structure. researchgate.net The definitive structures of the resulting products, such as methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate, have been confirmed by X-ray crystal analysis. researchgate.net
| Starting Materials | Reagents | Product | Key Features |
|---|---|---|---|
| This compound, Dilithiated C(α),N-carbomethoxyhydrazones | 1. Base (for lithiation) 2. Acetic Anhydride (for cyclization) | Methyl 2-acetyl-5′-aryl/heteroaryl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylates | Condensation followed by a twofold cyclization; results in N-acetylation. researchgate.net |
| This compound, Dilithiated C(α),N-carbo-tert-butoxyhydrazones | 1. Base (for lithiation) 2. Acetic Anhydride (for cyclization) | Spiro NH products | The use of carbo-tert-butoxyhydrazones leads to spiro NH products. researchgate.net |
While this compound is a precursor to benzoisothiazole dioxides, a direct synthetic pathway for the creation of spiro[benzoisothiazole-isoxazole] dioxides utilizing this specific starting material is not extensively detailed in the surveyed scientific literature. The synthesis of related structures, such as spiro[benzopyran-isoxazoles], has been achieved through the condensation of dilithiated oximes with coumarins, a reaction that does not involve this compound. researchgate.net
Transformations Involving Lithiated Intermediates
The reactivity of this compound is significantly influenced by the use of organolithium reagents, which facilitate the formation of key intermediates. The compound itself can be lithiated and subsequently condensed with other lithiated species. researchgate.netresearchgate.net
Key transformations include:
Condensation with Dilithiated Hydrazones: As detailed in the synthesis of spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxides, the reaction between lithiated this compound and dilithiated C(α),N-carboalkoxyhydrazones is a cornerstone of its synthetic utility. researchgate.netresearchgate.net
Reaction with Polylithiated β-Dicarbonyl Compounds: Polylithiated β-ketoesters and β-diketones can be condensed and cyclized with lithiated this compound to yield 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides. researchgate.net
Condensation with other Organolithium Reagents: Various Grignard or other organolithium reagents can also undergo condensation-cyclization with this compound to afford 3-substituted 1,2-benzisothiazole 1,1-dioxides. researchgate.net
| Reactant | Resulting Product Class |
|---|---|
| Dilithiated C(α),N-carboalkoxyhydrazones | Spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxides researchgate.netresearchgate.net |
| Polylithiated β-ketoesters/β-diketones | 3-Substituted 1,2-benzisothiazole 1,1-dioxides researchgate.net |
| Grignard or Organolithium Reagents | 3-Substituted 1,2-benzisothiazole 1,1-dioxides researchgate.net |
Industrial Process Considerations and By-product Management
The industrial synthesis of sulfonamide-containing benzoates, such as the related compound methyl 2-methoxy-5-aminosulfonyl benzoate, provides insight into the practical considerations for large-scale production. A common synthetic route starts from salicylic (B10762653) acid or methyl salicylate and involves a multi-step process. acs.org
The typical sequence of reactions includes:
Etherification: Formation of a methoxy (B1213986) group from the phenolic hydroxyl.
Sulfonyl Chlorination: Introduction of the sulfonyl chloride group using chlorosulfonic acid.
Amination: Conversion of the sulfonyl chloride to a sulfonamide using an amine source.
Esterification: Formation of the methyl ester. acs.org
Process optimization is critical for industrial viability, focusing on reaction conditions such as molar ratios of reactants, reaction time, and temperature to maximize yields at each step. For the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid, optimized yields for etherification, sulfonyl chloride formation, amination, and esterification have been reported as 92.6%, 95.7%, 75.8%, and 97.4%, respectively, leading to an improved total yield of 63.7%. acs.org
A significant challenge in these industrial processes is the management of "three-wastes" (waste gas, wastewater, and industrial residue). acs.org For instance, the sulfonyl chlorination step can produce significant acidic waste. Alternative synthetic routes are often explored to mitigate these issues. One such approach involves the direct polycondensation of a chlorobenzoic acid methyl ester with sodium aminosulfinate, which can shorten the synthetic route and substantially reduce waste generation, avoiding environmental pollution from by-products like sodium chloride. researchgate.net This cleaner production method enhances the process's efficiency and environmental friendliness, making it more suitable for large-scale industrial application. researchgate.net
Methodologies for Crystallization Mother Solution Treatment
Common strategies for treating crystallization mother solutions in similar chemical syntheses involve a combination of the following techniques:
Solvent Recovery: The primary and most straightforward step is the recovery of the crystallization solvent. This is typically achieved through distillation or evaporation. The recovered solvent can then be purified, if necessary, and recycled back into the crystallization process, thereby reducing solvent consumption and waste.
Secondary Crystallization: The concentrated mother liquor, after partial or complete solvent removal, can be subjected to a secondary crystallization process. This can be induced by cooling, adding an anti-solvent (a solvent in which the desired compound is less soluble), or by seeding with crystals of the pure compound. This allows for the recovery of a significant portion of the dissolved product. The purity of the product from the second crop may be lower than the first and might require further purification.
Extraction: Liquid-liquid extraction can be employed to selectively separate the desired product or valuable intermediates from impurities in the mother liquor. The choice of the extraction solvent is critical and depends on the solubility and partition coefficients of the various components.
Chromatography: For high-value products or when high purity is required, column chromatography can be used to separate the components of the mother liquor. While effective, this method is generally more expensive and less scalable for bulk chemical production compared to crystallization or extraction.
A patent related to the production of methyl anthranilate, a structurally related compound, describes a process where the mother liquor is treated to recover valuable materials. The process involves sending the solution to a methanol recovery operation. The solution is pumped into a methanol rectifying tower, which separates the methanol based on its boiling point. The methanol vapor is then condensed to obtain a methanol solution for reuse. The remaining solution, after cooling and crystallization, is centrifuged to recover industrial salts. google.com
Recovery and Utilization of Related Compounds
The recovery and utilization of unreacted starting materials and byproducts from the mother liquor are key aspects of green and sustainable chemistry. In the context of this compound synthesis, several related compounds could potentially be recovered and reused.
Key compounds that could be present in the mother liquor and targeted for recovery include:
Unreacted 2-Carbomethoxybenzenesulfonyl Chloride: This key intermediate, if present in the mother liquor, can be recovered. Due to its reactive nature, direct recovery might be challenging. One approach could be to convert it back to a more stable derivative, such as the corresponding sulfonic acid, which can then be isolated and potentially recycled.
Unreacted Aminating Agent (e.g., Ammonia or an Amine): If an excess of the aminating agent is used, it can be recovered from the mother liquor. For volatile amines like ammonia, this can be achieved by distillation, often after adjusting the pH of the solution to favor the free base form.
Byproducts: The synthesis of sulfonamides can lead to the formation of various byproducts. For instance, hydrolysis of the sulfonyl chloride can produce the corresponding sulfonic acid. The recovery of these byproducts depends on their chemical properties and potential for conversion back to useful materials.
A patent for recovering anthranilic acid from the mother liquor of methyl anthranilate production provides an example of such a recovery process. The method involves adjusting the pH of the mother liquor to precipitate the anthranilic acid, which is then filtered, purified, and dried. This process not only recovers a valuable compound but also significantly reduces the organic load in the wastewater. google.com
Below is a table summarizing potential recoverable compounds and their possible utilization:
| Recoverable Compound | Potential Source | Possible Recovery Method | Potential Utilization |
| This compound | Dissolved in mother liquor | Secondary Crystallization, Extraction | Combine with main product batch |
| 2-Carbomethoxybenzenesulfonyl Chloride | Unreacted intermediate | Conversion to a stable derivative, then isolation | Recycle into the sulfonyl chloride to sulfonamide conversion step |
| Aminating Agent (e.g., Ammonia) | Excess reagent | Distillation (after pH adjustment) | Reuse in the amination step |
| 2-Carbomethoxybenzenesulfonic acid | Hydrolysis byproduct | Precipitation by pH adjustment, Extraction | Potential conversion back to the sulfonyl chloride |
The specific methodologies employed for the treatment of the crystallization mother solution and the recovery of related compounds in the industrial synthesis of this compound would be highly dependent on the specific synthetic route, the scale of production, and economic considerations. Process optimization would aim to maximize the recovery of valuable materials while minimizing waste and environmental impact.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.nih.gov
Proton NMR (¹H NMR) provides critical information about the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Methyl 2-(aminosulfonyl)benzoate, distinct signals corresponding to the aromatic protons, the methyl ester protons, and the amine protons of the sulfonamide group are expected. The aromatic region typically displays a complex splitting pattern due to the ortho-substitution on the benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique environment, while the coupling patterns reveal their spatial relationships.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons | 7.5 - 8.2 | Multiplet | 4H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |
| Aminosulfonyl (-SO₂NH₂) | Broad Singlet | Singlet | 2H |
| Note: Expected values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions. |
Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon-Hydrogen Connectivity.nih.gov
Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique that provides definitive information about the number of hydrogens attached to each carbon atom. A standard ¹³C NMR spectrum of this compound would show signals for all eight carbon atoms in the molecule. nih.gov The DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is invaluable for distinguishing between the different types of carbon atoms within the molecule and, in conjunction with ¹H NMR, allows for the complete assignment of the carbon skeleton.
| Carbon Type | Expected DEPT-135 Signal |
| CH (Aromatic) | Positive |
| CH₃ (Ester) | Positive |
| C (Quaternary) | Absent |
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS).nist.gov
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The NIST Mass Spectrometry Data Center provides EI-MS data for this compound, which would be expected to show a molecular ion peak corresponding to its molecular weight. nist.gov Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the ester group itself, and fragmentation of the sulfonamide moiety. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
| Ion (m/z) | Proposed Fragment |
| 215 | [M]⁺ |
| 184 | [M - OCH₃]⁺ |
| 156 | [M - COOCH₃]⁺ |
| 136 | [C₇H₄O₂S]⁺ |
| 76 | [C₆H₄]⁺ |
| Note: This table represents potential major fragments based on typical fragmentation patterns. |
Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform Mass Spectrometry (LC-ESI-ITFT-MS)
For a more detailed analysis, Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform Mass Spectrometry (LC-ESI-ITFT-MS) can be employed. This technique is particularly useful for non-volatile and thermally labile compounds. Data from MassBank indicates that under positive ion mode with Electrospray Ionization (ESI), this compound is observed as the protonated molecule [M+H]⁺. The high-resolution capabilities of Fourier Transform Mass Spectrometry allow for the determination of the exact mass and elemental composition of the parent ion and its fragments, providing a high degree of confidence in the molecular identity.
| Parameter | Value |
| Instrument | LTQ Orbitrap XL Thermo Scientific |
| Ionization Mode | Positive |
| Ionization Method | ESI |
| Precursor Ion (m/z) | 216.0325 |
| Precursor Type | [M+H]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While spectroscopic methods provide invaluable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the most definitive and high-resolution picture of its three-dimensional arrangement in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the conformational preferences of the ester and sulfonamide groups relative to the benzene ring and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
As of the latest literature search, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Such a study would be a valuable contribution to the complete structural characterization of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. Analysis of these bands provides valuable information for the structural elucidation of the compound.
The key functional groups in this compound are the amine group (-NH2), the sulfonyl group (O=S=O), the ester group (-COOCH3), and the benzene ring. Each of these groups exhibits distinct absorption peaks in the IR spectrum.
Detailed research findings have identified the following significant vibrational frequencies for this compound:
N-H Stretching: The presence of the primary amine group is confirmed by two distinct bands in the region of 3370-3260 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. The C-H stretching of the methyl group appears in the 2960-2850 cm⁻¹ region.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is a prominent feature of the spectrum, typically appearing around 1730-1715 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to absorption bands in the 1600-1450 cm⁻¹ region.
S=O Stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C-O Stretching: The stretching vibration of the C-O single bond in the ester group results in a strong band in the 1300-1200 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond can be observed in the fingerprint region of the spectrum.
N-H Bending: The bending vibration of the N-H bond in the amine group typically appears in the 1650-1580 cm⁻¹ range.
The specific wavenumbers for these vibrations can provide further insight into the molecular environment and any potential intermolecular or intramolecular interactions, such as hydrogen bonding.
Below is an interactive data table summarizing the characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3370 - 3260 |
| N-H Bend | 1650 - 1580 | |
| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Ester (-COOCH₃) | C=O Stretch | 1730 - 1715 |
| C-O Stretch | 1300 - 1200 | |
| Sulfonyl (O=S=O) | Asymmetric S=O Stretch | 1350 - 1300 |
| Symmetric S=O Stretch | 1160 - 1120 |
It is important to note that the exact positions of these peaks can be influenced by the physical state of the sample (e.g., solid, liquid, or gas) and the solvent used, if any. The fingerprint region of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info
Mechanistic Investigations of Compound Reactivity
Elucidation of Reaction Pathways in Heterocycle Synthesis
The most prominent reaction pathway for methyl 2-(aminosulfonyl)benzoate in heterocycle synthesis is its intramolecular cyclization to form saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This transformation serves as a classic example of the compound's reactivity, driven by the proximity of the nucleophilic aminosulfonyl nitrogen and the electrophilic carbonyl carbon of the ester.
A kinetic study on the analogous compound, ethyl 2-(aminosulfonyl)benzoate, provides significant insight into this cyclization mechanism. The reaction proceeds via an intramolecular nucleophilic attack of the sulfonamide nitrogen atom on the carbonyl carbon of the ester group. This process is catalyzed by both acid and base. nih.gov
Under basic conditions, the reaction is initiated by the deprotonation of the aminosulfonyl group, which significantly enhances its nucleophilicity. The resulting anion then readily attacks the adjacent ester carbonyl. This is followed by the elimination of the methoxide (B1231860) anion (or ethoxide in the case of the ethyl ester) to yield the stable five-membered heterocyclic ring of saccharin. The reaction follows pseudo-first-order kinetics, and the rate is dependent on the pH and temperature. nih.gov
The proposed mechanism involves the following steps:
Deprotonation: A base removes a proton from the aminosulfonyl nitrogen, forming a highly nucleophilic sulfonamide anion.
Intramolecular Nucleophilic Attack: The sulfonamide anion attacks the electrophilic carbonyl carbon of the methyl ester group, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, expelling the methoxide ion as a leaving group and forming the cyclic imide structure of saccharin.
This cyclization is a key transformation, and the conditions can be controlled to favor the formation of the saccharin ring system. For instance, treating the crystallization mother liquor of this compound with a strong base leads to the formation of the saccharin salt, demonstrating the facility of this intramolecular reaction. google.com
Role of the Sulfonyl Group in Directing Chemical Transformations
The sulfonyl group (-SO₂NH₂) in this compound plays a pivotal role in directing the molecule's chemical transformations, primarily through its electronic and steric properties.
Electronic Effects: The sulfonyl group is a strong electron-withdrawing group. This property has several consequences:
Acidity of N-H protons: It increases the acidity of the protons on the nitrogen atom, making them easier to remove under basic conditions. This is a crucial step in the base-catalyzed cyclization to saccharin, as it generates the potent nucleophile required for the intramolecular attack. nih.gov
Electrophilicity of the Benzene (B151609) Ring: While the sulfonyl group is generally deactivating towards electrophilic aromatic substitution, its directing effects are pertinent in reactions involving the functional group itself.
Participation in Cyclization: The entire sulfonyl group becomes an integral part of the newly formed heterocyclic ring in the synthesis of saccharin and its derivatives.
Directing Role in Heterocycle Formation: In the context of heterocycle synthesis, the primary role of the sulfonyl group is to act as the key structural element that, along with the ortho-ester, enables the formation of the 1,2-benzisothiazole (B1215175) ring system. The nitrogen atom of the sulfonamide is the nucleophilic center that initiates the ring-closing reaction.
Furthermore, the reactivity of the sulfonamide nitrogen can be exploited in other transformations. For example, N-arylation of the parent heterocycle, saccharin, can be achieved through methods like the Chan-Lam coupling reaction. nih.gov This indicates that the sulfonamide nitrogen in the cyclized product retains nucleophilic character, a property originating from the aminosulfonyl group in the starting material.
Influence of the Methyl Ester Moiety on Reaction Selectivity
The methyl ester moiety (-COOCH₃) is the other critical functional group that governs the reactivity and selectivity of this compound, primarily by serving as an electrophilic center and a leaving group.
Electrophilic Center: The carbonyl carbon of the methyl ester is electrophilic and is the site of attack by nucleophiles. In the intramolecular cyclization to saccharin, the nucleophile is the adjacent aminosulfonyl nitrogen. The reactivity of this ester group is central to the formation of the heterocyclic product. Computational studies on the aminolysis of methyl benzoate (B1203000) show that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored under general base catalysis. researchgate.net This provides a theoretical framework for understanding the nucleophilic attack at the ester carbonyl of this compound.
The interplay between the methyl ester and the aminosulfonyl group dictates the primary reaction pathway, leading selectively to the formation of the five-membered ring. Alternative reactions, such as intermolecular reactions at the ester or sulfonamide group, can occur but the intramolecular cyclization is often the most favorable pathway due to the proximity of the reacting groups (the Thorpe-Ingold effect).
The table below summarizes the key mechanistic roles of the functional groups in the primary heterocyclization reaction of this compound.
| Functional Group | Role in Reaction | Mechanistic Step |
| **Aminosulfonyl (-SO₂NH₂) ** | Nucleophile | Attacks the ester carbonyl to initiate cyclization. |
| Acidic Proton Source | Deprotonation enhances nucleophilicity. | |
| Ring Component | Becomes part of the final heterocyclic ring. | |
| Methyl Ester (-COOCH₃) | Electrophilic Center | Attacked by the aminosulfonyl nitrogen. |
| Leaving Group | Methoxide is eliminated to form the final product. |
Biological and Biomedical Research Applications
In Vitro and In Vivo Evaluation of Biological Activities of Methyl 2-(aminosulfonyl)benzoate Derivatives
The structural framework of this compound has been utilized as a starting point for the synthesis of various derivatives, which have been subsequently screened for their biological efficacy. These studies have unveiled promising leads in the development of new antitumor, antimicrobial, and anti-inflammatory agents.
Antitumor Activity Research and Lead Compound Identification
A notable area of investigation has been the synthesis of pyrazole-benzenesulfonamides derived from this compound and their evaluation for antitumor properties. In one study, a series of pyrazole-benzenesulfonamides were prepared through the condensation-cyclization of dilithiated C(α),N-phenylhydrazones with lithiated this compound. nih.gov These synthesized compounds were then assessed for their ability to inhibit tumor formation using a potato disc assay, a bioassay known to correlate well with activity in the 3PS leukemic mouse assay and which has been used to test established anticancer agents. nih.gov
The study revealed that the biological activity of the synthesized pyrazoles varied significantly with the substitution on the phenyl ring. Notably, pyrazoles featuring a methoxy (B1213986) moiety on the phenyl ring demonstrated the highest inhibitory activity. nih.gov
Table 1: Antitumor Activity of Pyrazole-Benzenesulfonamide Derivatives
| Compound | Substituent on Phenyl Ring (R3) | Tumor Inhibition (%) |
| Pyrazole (B372694) 1 | Methoxyphenyl | 50 |
| Pyrazole 2 | Methoxyphenyl | 50 |
| Pyrazole 3 | Methoxyphenyl | 50 |
| Pyrazole 4 | Unsubstituted | Little inhibition |
| Pyrazole 5 | Unsubstituted | -26 (Stimulation) |
| Pyrazole 6 | Unsubstituted | Little inhibition |
The results indicated that the presence of a methoxyphenyl group was crucial for the enhanced tumor inhibition, with three such compounds showing a 50% reduction in tumor formation. nih.gov In contrast, derivatives lacking this substituent showed minimal to no inhibitory effect, and one unsubstituted pyrazole even appeared to stimulate tumor growth. nih.gov These findings highlight specific pyrazole-benzenesulfonamides as promising lead compounds for the development of novel antitumor agents. nih.gov
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal Properties)
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. rsc.org Consequently, derivatives of this compound, particularly pyrazole-containing structures, have been explored for their potential to combat microbial infections.
Research into pyrazolylbenzenesulfonamide derivatives has demonstrated their efficacy as dual anti-inflammatory and antimicrobial agents. nih.govtandfonline.com In one such study, synthesized compounds were screened for their in-vitro antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.govtandfonline.com
A separate study on novel pyrazole analogues also reported significant antibacterial and antifungal activities. nih.govnih.gov For instance, one compound displayed exceptional activity against the Gram-negative bacterium E. coli, while another was highly effective against the Gram-positive bacterium Streptococcus epidermidis. nih.govnih.gov Furthermore, a different derivative showed potent antifungal activity against Aspergillus niger. nih.govnih.gov
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Target Microorganism | Activity (MIC in µg/mL) |
| Compound 3 | Escherichia coli | 0.25 |
| Compound 4 | Streptococcus epidermidis | 0.25 |
| Compound 2 | Aspergillus niger | 1 |
| Ciprofloxacin (Standard) | E. coli / S. epidermidis | 0.5 / 4 |
| Clotrimazole (Standard) | Aspergillus niger | - |
These studies underscore the potential of developing this compound derivatives into effective antimicrobial agents, offering a potential avenue to address the challenge of antibiotic resistance.
Anti-inflammatory Property Assessments
The anti-inflammatory potential of pyrazole derivatives, including those with a benzenesulfonamide (B165840) moiety, is well-documented. nih.govtandfonline.comcu.edu.eg These compounds are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Studies on pyrazolylbenzenesulfonamide derivatives have shown significant anti-inflammatory activity in in vivo models, such as the carrageenan-induced rat paw edema assay. nih.govtandfonline.com Certain synthesized compounds exhibited potent anti-inflammatory effects, with some demonstrating activity comparable to or even exceeding that of the standard drug, diclofenac (B195802) sodium. orientjchem.orgnih.gov
For example, a series of thiadiazole-linked pyrazole benzene (B151609) sulphonamides were synthesized and evaluated for their anti-inflammatory activity. orientjchem.org The in-vivo results showed that several of these compounds produced a significant percentage of inhibition of rat paw edema. orientjchem.org Similarly, another study on novel pyrazole analogues identified a compound with better anti-inflammatory activity than the standard drug diclofenac sodium. nih.govnih.gov
The ulcerogenic liability, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs), has also been assessed for some of these derivatives, with promising results indicating a good safety margin for the most active compounds. nih.govtandfonline.com These findings suggest that this compound derivatives could serve as a basis for the development of new and safer anti-inflammatory drugs.
Mechanistic Studies of Biological Interactions and Target Engagement
Understanding how these derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Research in this area has focused on their interactions with enzymes, receptors, and other biological macromolecules.
Investigations into Enzyme and Receptor Interactions
The biological activities of this compound derivatives are often attributed to their ability to interact with specific enzymes. For instance, the anti-inflammatory effects of pyrazole-benzenesulfonamide derivatives are linked to their inhibition of COX-1 and COX-2 enzymes. nih.govtandfonline.com Docking studies have been employed to visualize the binding of these compounds within the active site of the human COX-2 enzyme, providing insights into the structural basis for their selective inhibition. nih.govtandfonline.com
Furthermore, benzenesulfonamides incorporating pyrazole moieties have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.govrsc.org These studies have identified derivatives that show isoform-selective inhibition of human CAs, which could be beneficial for targeting specific disease-related isoforms, such as those associated with tumors. nih.gov The pyrazole scaffold has been recognized as a key element in the design of various protein kinase inhibitors, playing a crucial role in their binding to the target enzymes. mdpi.com
Analysis of Binding to Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of small molecules with biological macromolecules, such as proteins, is a fundamental aspect of their pharmacological activity. Studies on methyl benzoate (B1203000) derivatives have utilized spectroscopic techniques to investigate their binding to transport proteins like bovine serum albumin (BSA).
In one such study, the interaction between two methyl benzoate derivatives and BSA was examined using steady-state and time-resolved fluorescence spectroscopy. The results indicated that these molecules form stable complexes with BSA, with binding constants in the order of 10⁴ M⁻¹. The fluorescence quenching of BSA upon binding of the derivatives suggested a static quenching mechanism, indicative of ground-state complex formation. These investigations provide valuable information on the binding affinity and mechanism of interaction, which are critical parameters in drug design and development.
This compound as a Key Precursor in Medicinal Chemistry
The inherent reactivity of the functional groups in this compound makes it a valuable starting material for the construction of more elaborate molecular frameworks. Its utility as a precursor is a cornerstone of its significance in medicinal chemistry.
Synthesis of Pharmaceutically Relevant Intermediates (e.g., for Sulpiride (B1682569), Mesosulfuron)
For instance, a four-step reaction sequence starting from salicylic (B10762653) acid involves etherification, reaction with chlorosulfonic acid, amination, and finally esterification to yield Methyl 2-methoxy-5-aminosulfonyl benzoate. researchgate.net The optimization of reaction conditions such as molar ratios, reaction times, and temperatures at each stage has been a subject of detailed study to maximize the yield of this valuable intermediate. researchgate.net
Table 1: Optimized Yields in the Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate
| Reaction Step | Optimized Yield (%) |
|---|---|
| Etherification | 92.6% |
| Sulfonyl chloride formation | 95.7% |
| Amination | 75.8% |
| Esterification | 97.4% |
| Total Yield | 63.7% |
This data is based on a study optimizing the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid. researchgate.net
Regarding the herbicide Mesosulfuron-methyl , its chemical name is 2-[(4,6-dimethoxypyrimidine-2-aminocarbonyl )aminosulfonyl]-4-(methylsulfonylaminomethyl) methyl benzoate. patsnap.com Documented synthetic routes for Mesosulfuron typically commence with precursors such as 4-chloro-2-aminobenzoic acid or 4-cyano-2-nitrobenzoic acid. patsnap.comgoogle.com While this compound possesses a structurally related core, its direct role as a key starting material in the established synthetic pathways for Mesosulfuron is not prominently documented in the reviewed scientific literature. It has, however, been identified as an environmental transformation product of the related herbicide Metsulfuron-methyl.
Rational Design and Synthesis of Novel Bioactive Compounds
The principles of rational drug design leverage the understanding of a biological target's structure and function to create new, effective, and selective therapeutic agents. The benzenesulfonamide scaffold, a core feature of this compound, is a well-established pharmacophore in drug discovery, notably in the development of carbonic anhydrase inhibitors.
A compelling example of rational design is the development of selective inhibitors for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many types of cancer. nih.govnih.gov Researchers have utilized a strategy of designing inhibitors with a restrained ring position and specific functional groups attached to the benzenesulfonamide core to achieve high selectivity. nih.gov
In one such study, a series of methyl 5-sulfamoyl-benzoates, structurally analogous to this compound, were synthesized with various substituents on the benzene ring. nih.gov This systematic variation of substituents allowed for the exploration of the structure-activity relationship and the identification of compounds with high affinity and selectivity for CAIX over other carbonic anhydrase isozymes. nih.gov
Table 2: Example of a Rationally Designed Carbonic Anhydrase IX Inhibitor
| Compound | Modification | Target | Binding Affinity (Kd) | Selectivity |
|---|
| 4b | Substituted methyl 5-sulfamoyl-benzoate | Carbonic Anhydrase IX | 0.12 nM | >100-fold over other CA isozymes |
This data showcases a highly potent and selective inhibitor developed through rational design based on a similar molecular scaffold. nih.gov
The X-ray crystallographic analysis of these newly synthesized compounds bound to the active site of CAIX and other carbonic anhydrase isozymes provided crucial insights into the structural basis for their high affinity and selectivity. nih.gov This knowledge is invaluable for the further refinement of these compounds as potential anticancer therapeutics. This approach of using a core scaffold like that of this compound and systematically modifying its structure based on the target's characteristics exemplifies the power of rational design in modern medicinal chemistry.
Environmental Chemistry and Fate
Role as an Environmental Transformation Product of Agrochemicals
Methyl 2-(aminosulfonyl)benzoate does not typically enter the environment through direct application. Instead, it is formed in soil and water as a result of the chemical and biological breakdown of more complex agrochemicals. nih.gov It is a known environmental transformation product of herbicides such as Metsulfuron-methyl, Tribenuron-methyl, and Propoxycarbazone. nih.gov
The formation of this compound is a key step in the degradation of several sulfonylurea herbicides. The primary mechanism is the cleavage of the sulfonylurea bridge, a chemical bond that is characteristic of this herbicide class. epa.govunit.no
Metsulfuron-methyl: In the degradation of Metsulfuron-methyl, the sulfonylurea bridge is cleaved, leading to the formation of two main fragments. One of these is this compound, which is also referred to as methyl 2-(aminosulfonyl) benzoate (B1203000) or ester sulfonamide (IN-D5803). nih.govepa.gov In sterile soil conditions, Metsulfuron-methyl has been observed to hydrolyze directly to this compound. epa.gov
Tribenuron-methyl: The degradation of Tribenuron-methyl also proceeds via hydrolysis of the sulfonylurea bridge. unit.nonih.gov This process yields this compound (ester sulfonamide, IN-D5803) and a triazine-containing moiety. nih.gov
Propoxycarbazone: For Propoxycarbazone, a major metabolite identified in environmental fate studies is the sulfonamide methyl ester (designated as M05 or STJ 4934), which corresponds to this compound. nih.govregulations.gov Its formation is a result of the breakdown of the parent herbicide in soil and aquatic environments. regulations.gov
This compound has been identified as a significant metabolite in various laboratory studies simulating environmental conditions. These studies are essential for understanding the complete degradation pathway of the parent herbicides.
For instance, in studies of Metsulfuron-methyl, this compound is noted as a primary degradate from the phenyl-labeled portion of the parent molecule, particularly under hydrolytic conditions. epa.gov It is considered a major non-volatile metabolite in aerobic soil metabolism studies, which can then be further degraded into other substances like saccharin (B28170). epa.gov Similarly, research on Tribenuron-methyl degradation in aqueous solutions has confirmed the formation of this compound.
| Parent Herbicide | Metabolite Name/Code | Environmental Matrix | Degradation Pathway | Reference |
|---|---|---|---|---|
| Metsulfuron-methyl | This compound; 2-(aminosulfonyl) benzoic acid | Soil (Aerobic) | Cleavage of sulfonylurea bridge | epa.gov |
| Metsulfuron-methyl | This compound | Soil (Sterile) | Hydrolysis | epa.gov |
| Metsulfuron-methyl | This compound | Water (pH 5) | Hydrolysis | epa.gov |
| Tribenuron-methyl | Ester sulfonamide (IN-D5803) | Plant, Livestock, Poultry | Hydrolysis of sulfonylurea bridge | nih.gov |
| Propoxycarbazone | Propoxycarbazone-sulfonamide methyl ester (STJ 4934) | Soil, Water | Metabolism, Abiotic Processes | regulations.gov |
Studies on Aerobic Soil Metabolism and Persistence
The persistence of this compound in soil is linked to the degradation rate of its parent compounds and the prevailing environmental conditions. Aerobic soil metabolism studies show that it is an intermediate product. epa.gov For example, in non-sterile aerobic soil studies of Metsulfuron-methyl, this compound is formed and subsequently degrades further. epa.govnih.gov In sterile soil, where microbial activity is absent, it has been identified as a more stable hydrolysis product. epa.gov
| Parent Herbicide | Reported Soil Half-Life (DT50) | Conditions | Reference |
|---|---|---|---|
| Metsulfuron-methyl | 6.3 - 7.9 days | Field study, oil palm plantation | nih.gov |
| Metsulfuron-methyl | 13 days (non-sterile), 31 days (sterile) | Laboratory study | nih.govnih.gov |
| Metsulfuron-methyl | Approx. 4 weeks | Aerobic silt loam soil | epa.gov |
| Tribenuron-methyl | <3 - <12 days | Aerobic soil, Keyport silt loam (pH 4.3) and Gardena silt loam (pH 7.5) | epa.gov |
Research on its Role as a Marine Xenobiotic Metabolite
This compound is described in chemical databases as having a role as a marine xenobiotic metabolite. nih.gov A xenobiotic is a foreign chemical substance found within an organism that is not normally naturally produced by or expected to be present within that organism. The metabolism of such compounds is a key focus in ecotoxicology.
However, detailed research findings from publicly available scientific literature that specifically investigate the detection, metabolic pathways, or toxicological effects of this compound in marine organisms were not identified in the conducted search. While the degradation of its parent compounds in aquatic systems is studied, the specific role and fate of this particular metabolite in the marine environment remain an area requiring further investigation. General studies on xenobiotic metabolism in marine species confirm that gut microbiota can play a significant role in transforming environmental pollutants, but these studies have not specifically identified this compound. nih.gov
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and assessing the relative stability of different conformations. For Methyl 2-(aminosulfonyl)benzoate, the primary flexible bonds are the C-C bond connecting the carboxyl group to the phenyl ring, the C-S bond of the sulfonamide group, and the S-N bond. Rotation around these bonds gives rise to various conformers.
Density Functional Theory (DFT) is a widely used quantum mechanical method for conformational analysis. By employing a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule can be explored to identify stable conformers, which correspond to energy minima. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.
While specific conformational analysis studies on this compound are not abundant in the literature, studies on similar molecules, such as methyl 2-[(methyl-sulfonyl)(propyl)amino]benzoate, have shown the utility of these methods. nih.gov In one such study, the dihedral angle between the methyl ester group and the benzene (B151609) ring was found to be a critical parameter in defining the molecular conformation. nih.gov For this compound, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester group could play a significant role in stabilizing certain conformations.
Table 1: Representative Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Stability |
| O=C-C-C | Rotation of the methyl ester group relative to the benzene ring. | Steric hindrance with the sulfonamide group will influence the preferred angle. |
| C-C-S-N | Rotation of the sulfonamide group relative to the benzene ring. | The orientation will be influenced by potential intramolecular hydrogen bonding and steric effects. |
| C-S-N-H | Rotation of the amino group. | The orientation of the N-H bonds can influence intramolecular interactions. |
Computational Modeling of Molecular Interactions with Biological Targets
Computational modeling is a key tool in drug discovery for predicting how a molecule might interact with a biological target, such as a protein. This compound contains a sulfonamide group, a well-known pharmacophore that can bind to the active site of enzymes like carbonic anhydrases.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against various human carbonic anhydrase isozymes, which are implicated in several diseases. nih.gov Such studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the protein's active site residues.
A study on a series of methyl 5-sulfamoyl-benzoates, which are structural isomers of the title compound, demonstrated their high affinity and selectivity for carbonic anhydrase IX (CAIX), a tumor-associated isozyme. nih.govnih.gov X-ray crystallography of a related compound bound to CAIX revealed the structural basis for its binding and selectivity. nih.govnih.gov Computational modeling for this compound would likely show similar binding modes, with the sulfonamide group coordinating to the zinc ion in the active site and the rest of the molecule forming interactions with nearby amino acid residues.
Table 2: Potential Interacting Residues in a Biological Target for this compound
| Functional Group | Potential Interacting Residues | Type of Interaction |
| Sulfonamide (-SO₂NH₂) | Zn²⁺ ion, Histidine, Threonine, Glutamine | Coordination, Hydrogen Bonding |
| Methyl Ester (-COOCH₃) | Hydrophobic residues (e.g., Leucine, Valine) | Van der Waals, Hydrophobic Interactions |
| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
Prediction and Interpretation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. nih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for other molecules. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectrum. For this compound, characteristic vibrational frequencies for the S=O, C=O, N-H, and C-O stretching modes can be predicted.
Mass Spectrometry: While not directly predicted in the same way as NMR or IR spectra, computational methods can help in interpreting mass spectra. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation patterns in an electron ionization mass spectrum.
Reaction Mechanism Simulations and Energetic Profiling
Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, various reactions can be studied, such as its synthesis or its hydrolysis.
A computational study on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) has shown that both concerted and stepwise mechanisms are possible, with similar activation energies. researchgate.net The study also demonstrated that the reaction is catalyzed by a second molecule of ammonia acting as a general base, which significantly lowers the activation barrier. researchgate.net Similar mechanistic investigations could be applied to understand the reactivity of this compound. For instance, the hydrolysis of the ester group could be modeled to understand its stability under different pH conditions.
By mapping the potential energy surface of a reaction, a detailed energetic profile can be constructed. This profile includes the energies of the reactants, products, intermediates, and transition states, providing a comprehensive understanding of the reaction's feasibility and kinetics.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of sulfonamides, including benzoate (B1203000) derivatives, often involves the use of hazardous reagents and harsh reaction conditions. researchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic methods. Key areas of exploration include:
Metal-Free Synthesis: Novel approaches are being developed to synthesize aryl sulfonamides without the use of metal catalysts. For instance, an iodine-tert-butyl hydroperoxide (TBHP) system has been shown to efficiently promote the sulfonylation of N-hydroxy sulfonamides with amines in an eco-friendly solvent. rsc.org
Solvent-Free and Aqueous Synthesis: To minimize the environmental impact of organic solvents, researchers are exploring solvent-free mechanochemical approaches and syntheses in water. rsc.orgrsc.org A facile method for sulfonamide synthesis in water has been described, which uses equimolar amounts of amino compounds and arylsulfonyl chlorides, omitting the need for organic bases. rsc.org Another innovative strategy involves a one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides. rsc.org
Catalytic Innovations: The development of reusable and efficient catalysts is a significant area of research. A magnetite-immobilized nano-Ru catalyst has been successfully used for the direct coupling of sulfonamides and alcohols, offering high selectivity and easy catalyst recovery. acs.org Solid acid catalysts, such as those based on zirconium and titanium, are also being investigated for the synthesis of methyl benzoates, offering a recoverable and environmentally friendly alternative to traditional acid catalysts. mdpi.com
Alternative Starting Materials: Research is ongoing to utilize more accessible and less toxic starting materials. One such approach involves the synthesis of N-aryl sulfonamides directly from abundant and stable nitroarenes. tandfonline.com
A comparison of traditional versus emerging sustainable synthetic methods is presented below:
| Feature | Traditional Methods | Sustainable Methods |
| Solvents | Often toxic and hard to remove (e.g., DMF, DMSO) researchgate.net | Water, PEG-400, or solvent-free conditions researchgate.netnih.govsci-hub.se |
| Reagents | Often involve toxic and reactive sulfonyl chlorides researchgate.net | Use of more stable sulfur sources like sodium sulfinate researchgate.net |
| Catalysts | May involve heavy metals with environmental concerns. | Metal-free systems, reusable nanocatalysts, solid acids rsc.orgacs.orgmdpi.com |
| Energy | Often require high temperatures and long reaction times. | Microwave-assisted and ultrasound-assisted synthesis for increased efficiency nih.gov |
| Waste | Can generate significant "three-wastes" (waste gas, wastewater, and industrial residue). researchgate.net | Aims for higher atom economy and produces less waste. acs.org |
Exploration of Expanded Biological Activity Profiles for Therapeutic Applications
While Methyl 2-(aminosulfonyl)benzoate is a known intermediate for drugs like the antipsychotic sulpiride (B1682569), the broader therapeutic potential of its derivatives remains an active area of investigation. semanticscholar.org The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of diseases. tandfonline.comdrugbank.com
Future research will likely focus on:
Anticancer Agents: Benzenesulfonamide derivatives are being explored as anticancer agents, particularly as inhibitors of carbonic anhydrase (CA) isozymes like CA IX, which are overexpressed in many solid tumors. nih.govnih.gov Variations in substituents on the benzenesulfonamide ring have led to compounds with extremely high affinity and selectivity for CA IX. nih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. iscientific.org Aryl sulfonamide derivatives are being synthesized and evaluated for their antibacterial and antifungal activities. nih.goviscientific.org Some novel benzenesulfonamides have shown significant inhibitory effects against various bacterial strains and also possess anti-biofilm properties. rsc.org
Other Therapeutic Areas: The versatility of the sulfonamide group means that derivatives of this compound could be explored for a variety of other therapeutic applications, including the treatment of epilepsy, glaucoma, and inflammatory conditions. nih.govwipo.int
Advanced Structure-Activity Relationship (SAR) Studies for Optimized Compound Design
To enhance the therapeutic potential of this compound derivatives, detailed Structure-Activity Relationship (SAR) studies are crucial. SAR studies help in understanding how the chemical structure of a compound relates to its biological activity, which is essential for designing more potent and selective drugs. youtube.compharmacy180.com
Key principles of sulfonamide SAR include:
The sulfanilamide (B372717) skeleton is generally the minimum structural requirement for antibacterial activity. pharmacy180.com
The amino and sulfonyl groups on the benzene (B151609) ring should ideally be in the para position to each other for antibacterial action. pharmacy180.com
Substitution on the N1 nitrogen of the sulfonamide group can significantly impact activity, with heterocyclic substituents often leading to highly potent derivatives. youtube.compharmacy180.com
The pKa of the sulfonamide is critical, with optimal antibacterial activity often observed in the pKa range of 6.6 to 7.4. youtube.compharmacy180.com
Future SAR studies will likely employ advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and comparative molecular field analysis (CoMFA), to build predictive models for designing novel inhibitors with improved efficacy and safety profiles. nih.gov These studies will focus on fine-tuning the substituents on the benzoate ring and the sulfonamide nitrogen to optimize interactions with specific biological targets.
Integration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are becoming increasingly integral to the synthesis of fine chemicals and pharmaceuticals, including derivatives of this compound. sci-hub.se The goal is to develop processes that are more environmentally benign and economically viable.
Future research will emphasize:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netsci-hub.se
Catalysis over Stoichiometric Reagents: Employing catalytic methods to improve reaction efficiency and reduce waste. acs.orgmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
The table below summarizes key green chemistry approaches being applied to sulfonamide synthesis:
| Green Chemistry Principle | Application in Sulfonamide Synthesis |
| Waste Prevention | One-pot synthesis and telescopic processes to reduce intermediate isolation steps. rsc.org |
| Atom Economy | Domino reactions that combine multiple transformations in a single step. acs.org |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly reactive and toxic reagents like chlorosulfonic acid where possible. researchgate.netgoogle.com |
| Designing Safer Chemicals | Developing derivatives with reduced toxicity to both humans and the environment. researchgate.net |
| Safer Solvents and Auxiliaries | Performing reactions in water or under solvent-free conditions. rsc.orgrsc.orgsci-hub.se |
| Design for Energy Efficiency | Employing microwave or sonochemical methods to accelerate reactions. nih.gov |
| Use of Renewable Feedstocks | Investigating bio-based starting materials. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using recyclable catalysts like nano-catalysts or solid acids. acs.orgmdpi.com |
Strategies for Environmental Monitoring and Remediation of Related Compounds
The widespread use of sulfonamides in medicine and agriculture has led to their detection as environmental contaminants in water and soil. nih.govresearchgate.net Although this compound itself is an intermediate, the environmental fate of the broader class of sulfonamides is a significant concern.
Future research in this area will focus on:
Advanced Analytical Methods: Developing more sensitive and comprehensive methods for the detection and quantification of sulfonamides and their degradation products in various environmental matrices. sigmaaldrich.com Recent studies have begun to identify a wide range of sulfonamide-related compounds in wastewater. acs.org
Understanding Environmental Fate: Investigating the transformation and degradation pathways of sulfonamides in the environment to better assess their persistence and potential for long-term impact. researchgate.net
Bioremediation Strategies: Isolating and characterizing microorganisms capable of degrading sulfonamides. researchgate.netresearchgate.net Strains of bacteria such as Bacillus cereus and Pseudomonas stutzeri have shown potential in degrading these compounds. researchgate.netresearchgate.net
Advanced Oxidation Processes (AOPs): Exploring the use of AOPs, such as ozonation and photocatalysis, for the efficient removal of sulfonamides from contaminated water.
Assessing Ecological Risk: Evaluating the ecotoxicological effects of sulfonamides on non-target organisms in the environment, as some studies have shown they can alter microbial community structures and induce deformities in organisms like diatoms. nih.govnih.gov
The presence of sulfonamides in the environment can also contribute to the development and spread of antibiotic resistance, a major global health threat. nih.gov Therefore, monitoring and remediation strategies are crucial for protecting both environmental and human health. nih.gov
Q & A
Q. What are the common synthetic routes for Methyl 2-(aminosulfonyl)benzoate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A methodologically robust approach involves reacting methyl 2-aminobenzoate with sulfonating agents (e.g., sulfamoyl chloride) in anhydrous dimethylformamide (DMF) under reflux, using triethylamine as a catalyst to neutralize HCl byproducts . Optimization includes controlling reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography improves yield and purity. Monitoring reaction progress with TLC (silica gel, UV detection) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Key techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ester/sulfonamide groups (δ 3.8–4.2 ppm for methoxy; δ 5.1–5.5 ppm for NH2 in DMSO-d6) .
- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 244.05 for C9H11NO4S) . Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. What are the key physical and chemical properties of this compound that influence its reactivity in organic synthesis?
- Melting Point : ~100°C, indicating moderate thermal stability .
- Density : 1.361 g/cm³, influencing solvent selection for recrystallization .
- Functional Groups : The sulfonamide group acts as an electron-withdrawing substituent, directing electrophilic substitution to the meta position, while the ester group facilitates nucleophilic acyl substitution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound derivatives?
Discrepancies often arise from solvent effects or conformational flexibility. To resolve:
- Perform DFT calculations with explicit solvent models (e.g., PCM for DMSO) .
- Validate structures via X-ray crystallography (e.g., SHELX for refinement ).
- Compare experimental and computed coupling constants (e.g., 3JHH for aromatic protons) to assess rotational barriers .
Q. What strategies are employed to overcome crystallization challenges of this compound derivatives for X-ray diffraction studies?
Q. How does the sulfonamide group in this compound influence its electronic environment in substitution reactions?
The sulfonamide group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic attack at the meta position. This is confirmed by:
- Hammett σ values (σp ~ 0.6 for sulfonamide ).
- DFT-derived electrostatic potential maps , showing increased positive charge at the meta carbon .
- Experimental reactivity data, such as preferential nitration at the meta position in HNO3/H2SO4 .
Q. What methodologies are used to analyze conflicting data in the biological activity of this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Assays : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
- Molecular Docking : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) versus off-target proteins .
- Metabolomics : Track metabolic pathway disruptions via LC-MS to identify mechanism-specific biomarkers .
Q. How can researchers leverage the dual functional groups (ester and sulfonamide) of this compound in drug design?
- Prodrug Development : Hydrolyze the ester in vivo to generate active carboxylic acid derivatives .
- Targeted Modifications : Replace the methyl ester with bioisosteres (e.g., trifluoroethyl) to enhance metabolic stability .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying sulfonamide substituents (e.g., aryl, alkyl) to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
